2-Chloro-4-fluorothiophenol

Description

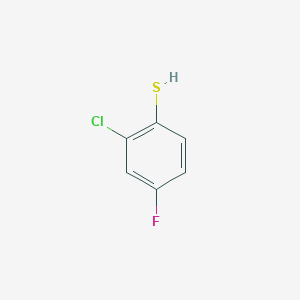

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAPPJSILOMQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334027 | |

| Record name | 2-Chloro-4-fluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-99-3 | |

| Record name | 2-Chloro-4-fluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-99-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical properties of 2-Chloro-4-fluorothiophenol

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-fluorothiophenol

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 175277-99-3). Intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, this document consolidates essential data, outlines standard experimental methodologies for property determination, and visualizes a key synthetic pathway.

Chemical Identity and Core Properties

This compound is a substituted aromatic thiol compound containing chlorine and fluorine atoms on the benzene ring. At room temperature, it presents as a colorless to light yellow liquid with a characteristic strong and pungent odor.[1][2] Its distinct chemical structure makes it a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

The following tables summarize the key physical and chemical identifiers for this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-chloro-4-fluorobenzenethiol[3] |

| CAS Number | 175277-99-3[2][3] |

| Molecular Formula | C₆H₄ClFS[2][3] |

| Molecular Weight | 162.61 g/mol [2][4] |

| InChI Key | KUAPPJSILOMQPC-UHFFFAOYSA-N[3] |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)S |

Table 2: Quantitative Physical Properties

| Property | Value | Conditions |

| Physical Form | Liquid[2] | at 20°C |

| Boiling Point | 86 - 88°C[2][3] | at 15 mmHg |

| Density | ~1.375 - 1.56 g/cm³ (Predicted)[2][4] | Standard Conditions |

| Refractive Index | 1.567[2][3] | Not Specified |

| pKa (Acidity) | 5.68 ± 0.48 (Predicted)[4] | Not Specified |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, ether).[1] | Standard Conditions |

Synthesis Pathway Visualization

A common and established method for the synthesis of aryl thiols involves the use of diazonium salt intermediates. The following diagram illustrates a plausible synthetic route for this compound starting from 2-chloro-4-fluoroaniline. This process, known as the Sandmeyer-type reaction for thiols, involves diazotization followed by reaction with a sulfur source.[1]

Caption: A plausible two-step synthesis route for this compound.

Experimental Protocols for Property Determination

The physical properties listed above are determined using standard laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Reduced Pressure)

The boiling point of this compound is reported at reduced pressure (15 mmHg), which is a common technique for compounds that may decompose at their atmospheric boiling point.

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.

-

Apparatus: A vacuum distillation setup including a round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum pump, and a manometer to measure the pressure.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled and sealed. The vacuum pump is engaged to reduce the pressure within the system to the desired level (e.g., 15 mmHg), as monitored by the manometer.

-

The flask is gently heated using a heating mantle.

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed flowing from the condenser into the receiving flask. This temperature is the boiling point at the recorded pressure.

-

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a digital density meter.

-

Objective: To determine the mass per unit volume of the substance.

-

Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a water bath at a specific temperature (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted precisely, and the pycnometer is re-weighed (m₂). The density of water at this temperature (ρ_water) is known.

-

The pycnometer is emptied, dried, and then filled with the sample liquid (this compound).

-

The filled pycnometer is brought to the same temperature in the water bath, and its mass is weighed (m₃).

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

-

Determination of Refractive Index

The refractive index is a fundamental physical property that measures how light propagates through a substance.

-

Objective: To measure the ratio of the speed of light in a vacuum to its speed in the substance.

-

Apparatus: An Abbe refractometer, a constant temperature bath, a light source (typically a sodium lamp, 589 nm), and a sample dropper.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The temperature of the prisms is regulated using the connected constant temperature bath.

-

A few drops of the this compound sample are placed on the surface of the lower prism.

-

The prisms are closed, and the light source is positioned.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line (the line separating the light and dark fields) is sharp and centered on the crosshairs.

-

The refractive index value is read directly from the instrument's scale.

-

Summary

This guide has provided a detailed summary of the physical properties of this compound, a key intermediate in organic synthesis. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a foundation for the laboratory determination of these essential properties. The visualized synthesis pathway further contextualizes the compound's origin within a typical laboratory or industrial workflow.

References

2-Chloro-4-fluorothiophenol molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-4-fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of this compound, a compound of significant interest in medicinal chemistry and organic synthesis. It serves as a key intermediate in the development of novel therapeutic agents, including in the investigation of halogen bonding in cathepsin L-inhibitor interactions[1]. This document presents its fundamental molecular data, a hypothetical experimental protocol for its characterization, and logical diagrams to illustrate its structure and analytical workflow.

Core Physicochemical Properties

This compound is an organic compound featuring chlorine, fluorine, and thiophenol functional groups, which contribute to its unique chemical properties and reactivity[2]. At room temperature, it typically appears as a colorless to light yellow liquid with a strong, pungent odor characteristic of thiophenols[2]. Its molecular structure and key identifiers are summarized below.

Data Summary

The fundamental quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C6H4ClFS | [3][4][5] |

| Molecular Weight | 162.61 g/mol | [1][4][6][7] |

| CAS Number | 175277-99-3 | [3][4][5] |

| IUPAC Name | 2-chloro-4-fluorobenzenethiol | [4] |

Molecular Structure and Components

The molecular formula C6H4ClFS indicates a benzene ring substituted with a thiol group (-SH), a chlorine atom, and a fluorine atom. The arrangement of these functional groups on the benzene ring is critical to its chemical reactivity. The diagram below illustrates the logical relationship between the core components of the molecule.

Caption: Logical relationship of this compound's core components.

Hypothetical Experimental Protocol: Purity and Identity Confirmation by GC-MS

This section outlines a general methodology for confirming the identity and assessing the purity of a sample of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To verify the molecular weight and purity of a supplied batch of this compound.

Materials:

-

This compound sample

-

Dichloromethane (DCM), analytical grade

-

Helium (carrier gas), ultra-high purity

-

GC-MS instrument with a standard non-polar column (e.g., DB-5ms)

-

Microsyringe

-

Volumetric flasks and pipettes

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution by dissolving 10 mg of this compound in 10 mL of DCM in a volumetric flask.

-

Perform a serial dilution to create a 10 µg/mL working solution for injection.

-

-

GC-MS Instrument Setup:

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line: Set to 280°C.

-

Ion Source: Set to 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Acquisition:

-

Inject 1 µL of the 10 µg/mL working solution into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the principal peak.

-

-

Data Analysis:

-

Purity Assessment: Integrate the peak area of the TIC. Purity is estimated as the area of the main peak divided by the total area of all peaks.

-

Identity Confirmation: Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion peak (M+) corresponding to the compound's molecular weight (~162.6 g/mol ). Analyze the fragmentation pattern to further confirm the structure.

-

The workflow for this experimental protocol is visualized in the diagram below.

References

- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2-Chloro-4-Fluorobenzenethiol | Properties, Applications & Safety | Reliable Supplier in China [chlorobenzene.ltd]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound | C6H4ClFS | CID 519446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. 175277-99-3 this compound AKSci X2059 [aksci.com]

- 7. 175277-99-3|2-Chloro-4-fluorobenzenethiol|BLD Pharm [bldpharm.com]

2-Chloro-4-fluorothiophenol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-4-fluorothiophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in medicinal chemistry and organic synthesis.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide extrapolates its expected behavior in various organic solvents based on its physicochemical properties and the solubility of analogous compounds. Furthermore, it outlines a detailed experimental protocol for determining its solubility and provides essential safety and handling information.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid at room temperature, possessing a characteristic sulfur-like odor.[1][2] Its molecular structure, featuring a benzene ring substituted with a thiol (-SH), a chlorine atom, and a fluorine atom, governs its solubility. The presence of the polar thiol group allows for hydrogen bonding, while the halogenated benzene ring imparts a degree of non-polar character. The molecule has a molecular weight of 162.61 g/mol .[2][3][4]

Expected Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to be soluble in many common organic solvents but only slightly soluble in water. The solubility of the similar compound, 4-Fluorothiophenol, which is soluble in a range of organic solvents from polar to non-polar, further supports this expectation.[5][6]

The following table summarizes the predicted qualitative solubility of this compound in a variety of organic solvents, categorized by their polarity.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Ethanol | Soluble | The thiol group can participate in hydrogen bonding with the solvent. The overall polarity is compatible. |

| Methanol | Soluble | Similar to ethanol, capable of hydrogen bonding. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity of the solvent can effectively solvate the polar functional groups of the solute. 4-Fluorothiophenol is soluble in DMSO. |

| Dichloromethane (DCM) | Soluble | A good solvent for many organic compounds. 4-Fluorothiophenol is soluble in DCM.[7] | |

| Ethyl Acetate | Soluble | A moderately polar solvent. 4-Fluorothiophenol is soluble in ethyl acetate.[7] | |

| Ether (Diethyl ether) | Soluble | A common solvent for organic compounds with moderate polarity. | |

| Non-Polar | Hexane | Slightly Soluble | The non-polar hydrocarbon chain of hexane has limited interaction with the polar thiol group. 4-Fluorothiophenol has some solubility in hexane. |

| Petroleum Ether | Slightly Soluble | Similar to hexane, a non-polar solvent. 4-Fluorothiophenol has some solubility in petroleum ether.[7] | |

| Aqueous | Water | Slightly Soluble | The hydrophobic benzene ring limits solubility despite the presence of the polar thiol group. 4-Fluorothiophenol is insoluble in water.[5][6] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for qualitatively and semi-quantitatively determining the solubility of this compound in an organic solvent. This protocol is based on standard laboratory techniques for solubility assessment.[8][9][10][11]

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, hexane, dichloromethane)

-

Small test tubes with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance

-

Spatula

Procedure:

-

Preparation: Label a series of clean, dry test tubes for each solvent to be tested.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen organic solvent to the corresponding test tube.

-

Solute Addition: Weigh a small, precise amount of this compound (e.g., 10 mg) and add it to the solvent in the test tube.

-

Mixing: Stopper the test tube and vortex or shake vigorously for 60 seconds to facilitate dissolution.[8]

-

Observation: Allow the mixture to stand and observe.

-

Soluble: The solute completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solute dissolves, but solid particles remain.

-

Insoluble: The solute does not appear to dissolve.[8]

-

-

Semi-Quantitative Determination (Optional): If the compound is soluble, incrementally add more solute in known quantities, repeating the mixing and observation steps, until saturation is reached (i.e., no more solute dissolves). The total amount of solute added to the known volume of solvent provides a semi-quantitative measure of solubility.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or inhaled.[3][12] It is also known to cause skin and serious eye irritation.[3][12]

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling this compound.[1][12]

-

Handling: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1][12] Avoid contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[12]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat sources and oxidizing agents.[1] Keep the container tightly sealed to prevent evaporation and degradation.[1][12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[12]

This guide provides a foundational understanding of the solubility of this compound for research and development purposes. For precise quantitative data, it is recommended to perform solubility studies following the outlined experimental protocol.

References

- 1. 2-Chloro-4-Fluorobenzenethiol | Properties, Applications & Safety | Reliable Supplier in China [chlorobenzene.ltd]

- 2. 175277-99-3 this compound AKSci X2059 [aksci.com]

- 3. This compound | C6H4ClFS | CID 519446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 4-Fluorothiophenol CAS#: 371-42-6 [m.chemicalbook.com]

- 6. 4-Fluorothiophenol | 371-42-6 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. saltise.ca [saltise.ca]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

The Dual Nature of Halogenation: An In-depth Technical Guide to the Nucleophilicity of 2-Chloro-4-fluorothiophenol in Substitution Reactions

For Immediate Release

[City, State] – December 24, 2025 – This whitepaper provides a comprehensive technical analysis of the nucleophilicity of 2-chloro-4-fluorothiophenol, a key intermediate in contemporary drug discovery and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this guide delves into the electronic and steric factors governing its reactivity in substitution reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Executive Summary

This compound is a halogenated aromatic thiol whose utility in medicinal chemistry is growing, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. Its reactivity is finely tuned by the presence of both a chloro and a fluoro substituent on the aromatic ring. This guide elucidates the impact of these halogens on the nucleophilic character of the sulfur atom, providing a framework for predicting its behavior in various substitution reactions. While direct experimental kinetic data for this specific molecule is not extensively published, this paper leverages established principles of physical organic chemistry and data from analogous compounds to provide a robust predictive model of its reactivity.

The Impact of Substitution on Nucleophilicity

The nucleophilicity of the thiophenolate anion is primarily determined by the electron density on the sulfur atom. This is influenced by the electronic effects of the substituents on the benzene ring. In this compound, both the chlorine and fluorine atoms are electron-withdrawing groups (EWGs) due to their high electronegativity (inductive effect, -I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect).

For halogens, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density from the ring and, consequently, from the sulfur atom. This decrease in electron density is expected to reduce the nucleophilicity of the 2-chloro-4-fluorothiophenolate compared to the unsubstituted thiophenolate. The ortho-chloro group, in addition to its electronic effect, may also exert a minor steric hindrance to the incoming electrophile.

Quantitative Analysis of Nucleophilicity

To quantify the nucleophilicity of this compound, we can estimate its Mayr's nucleophilicity parameter (N) and its pKa.

Estimated Nucleophilicity Parameter (N)

Mayr's nucleophilicity scale is a powerful tool for predicting reaction rates. While an experimental N value for 2-chloro-4-fluorothiophenolate is not available, we can estimate it by considering the Hammett substituent constants (σ) of the chloro and fluoro groups. The Hammett equation (log(k/k₀) = ρσ) relates reaction rates to the electronic properties of substituents. A more negative N value is associated with stronger electron-withdrawing substituents.

Based on data for other substituted thiophenolates, we can create a correlation between their published N values and the sum of the Hammett constants of their substituents.

Table 1: Hammett Constants and Mayr's Nucleophilicity Parameters for Selected Thiophenolates

| Substituent | σ (ortho) | σ (para) | Σσ | N (in DMSO) |

| H | 0.00 | 0.00 | 0.00 | 14.8 |

| 4-CH₃ | - | -0.17 | -0.17 | 15.5 |

| 4-Cl | - | 0.23 | 0.23 | 13.9 |

| 4-Br | - | 0.23 | 0.23 | 13.8 |

| 4-NO₂ | - | 0.78 | 0.78 | 11.9 |

| 2-Cl, 4-F (Estimate) | 0.20 | 0.06 | 0.26 | ~13.7 |

Note: Hammett constants can vary slightly depending on the reaction and solvent. The estimated N value for 2-chloro-4-fluorothiophenolate is derived from a qualitative analysis of the trend and should be considered an approximation.

The estimated N value of approximately 13.7 suggests that 2-chloro-4-fluorothiophenolate is a moderately strong nucleophile, slightly less reactive than the unsubstituted thiophenolate.

Acidity (pKa)

The acidity of the thiol group is inversely related to the nucleophilicity of its conjugate base. Electron-withdrawing groups stabilize the thiophenolate anion, making the parent thiol more acidic (lower pKa).

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄ClFS |

| Molecular Weight | 162.61 g/mol |

| Predicted pKa | ~7.5 |

| Boiling Point | 86-88 °C at 15 mmHg |

The predicted pKa of approximately 7.5 for this compound is lower than that of thiophenol (pKa ≈ 6.6 in water, but closer to 8-9 in DMSO), indicating that it is a stronger acid. This is consistent with the electron-withdrawing nature of the chloro and fluoro substituents.

Experimental Protocols for Substitution Reactions

The following are general protocols for nucleophilic substitution reactions using this compound. These can be adapted for specific substrates and desired products.

General Protocol for SₙAr Reaction with an Activated Aryl Halide

This protocol describes a typical procedure for the synthesis of a diaryl thioether.

dot

Caption: General workflow for an SₙAr reaction.

Procedure:

-

To a stirred solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a suitable base (e.g., K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to form the thiophenolate.

-

Add the activated aryl halide (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80-120 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Williamson Ether Synthesis-like Reaction with an Alkyl Halide

This protocol is suitable for the synthesis of alkyl aryl thioethers.

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetone, acetonitrile).

-

Add a base (e.g., K₂CO₃, 1.5 eq) and stir the mixture for 15 minutes.

-

Add the alkyl halide (1.2 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to afford the desired alkyl aryl thioether.

Application in Drug Development: Inhibition of EGFR Signaling Pathway

Thiophenol derivatives are crucial building blocks in the synthesis of many pharmaceutical agents. For instance, the core structures of several tyrosine kinase inhibitors (TKIs), such as Lapatinib and Osimertinib, which target the Epidermal Growth Factor Receptor (EGFR), are assembled using reactions that could involve intermediates like this compound.

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. TKIs act by competitively inhibiting the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling.

dot

Caption: EGFR signaling pathway and TKI inhibition.

The synthesis of such inhibitors often involves a nucleophilic aromatic substitution reaction where a substituted thiophenol, like this compound, displaces a leaving group on a heterocyclic core, forming a key carbon-sulfur bond.

Conclusion

This compound presents a nuanced reactivity profile due to the competing electronic effects of its halogen substituents. While the electron-withdrawing nature of the chloro and fluoro groups slightly diminishes its nucleophilicity compared to unsubstituted thiophenol, it remains a potent nucleophile capable of participating in a variety of substitution reactions. This guide provides a foundational understanding of its reactivity, offering predictive tools and practical protocols for its application in the synthesis of complex molecules, particularly in the realm of targeted drug discovery. Further experimental studies to precisely determine its nucleophilicity parameter will be invaluable for the continued development of predictive reaction models.

Chemical structure and IUPAC name of 2-Chloro-4-fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-fluorothiophenol, a key intermediate in organic synthesis and drug discovery. The document details its chemical structure, IUPAC name, physicochemical properties, synthesis protocols, and its significant role in the development of therapeutic agents, particularly as a building block for enzyme inhibitors.

Chemical Structure and IUPAC Name

This compound is an organosulfur compound featuring a benzene ring substituted with chlorine, fluorine, and a thiol group.

-

IUPAC Name: 2-chloro-4-fluorobenzenethiol[1]

The structure combines the reactivity of a thiophenol with the electronic effects of halogen substituents, making it a versatile reagent in medicinal chemistry.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Weight | 162.61 g/mol | [1][2][3][4][5] |

| Appearance | Colorless to light yellow liquid | [3][6] |

| Boiling Point | 86-88°C at 15 mmHg | [4] |

| Density | 1.56 g/cm³ | [4] |

| Refractive Index | 1.567 | [4][5] |

| pKa (Predicted) | 5.68 ± 0.48 | [5] |

| CAS Number | 175277-99-3 | [1][2] |

| Sensitivity | Air sensitive; Stench | [5] |

Synthesis of this compound

Several synthetic routes for this compound have been developed. A common method involves the reaction of 2-chloro-4-fluorobenzene sulphonamide with potassium formate.

Experimental Protocol: Synthesis from 2-chloro-4-fluorobenzene sulphonamide

This protocol is adapted from a patented synthesis method.

Materials:

-

2-chloro-4-fluorobenzene sulphonamide

-

Potassium formate

-

Dilute hydrochloric acid (10% w/v)

Procedure:

-

Combine 10.5 g (approximately 0.05 mol) of 2-chloro-4-fluorobenzene sulphonamide with 21.0 g (approximately 0.25 mol) of potassium formate in a suitable reaction vessel.

-

Heat the mixture to 200°C and maintain this temperature for 5 hours. During the reaction, water generated in the process is continuously removed by distillation.

-

After 5 hours, cool the reaction mixture to 80°C.

-

Adjust the pH of the cooled reaction solution to 2 by adding 10% dilute hydrochloric acid.

-

The final product, this compound, is then isolated via rectification.[1]

This method reportedly achieves a yield of approximately 74.4%.[1]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly in the creation of enzyme inhibitors.[6] Its utility is highlighted in the development of inhibitors for cathepsin L, a cysteine protease implicated in various diseases.

Role in Cathepsin L Inhibition

Cathepsin L is a target for therapeutic intervention in conditions such as cancer and viral infections.[7] The development of potent and selective inhibitors is a key focus of drug discovery. The structure of this compound is particularly relevant due to the phenomenon of halogen bonding.

Studies have shown that substituting the aryl ring of cathepsin L inhibitors with larger halogens (Cl, Br, I) can significantly increase their binding affinity.[2][4] The chlorine atom on the thiophenol ring can form a halogen bond with a backbone carbonyl oxygen (specifically of Gly61) in the S3 pocket of the cathepsin L active site.[2][4] This interaction helps to stabilize the enzyme-inhibitor complex, leading to enhanced inhibitory potency. The fluorine atom further modulates the electronic properties of the ring, which can influence the strength of this halogen bond.[2]

Experimental Protocol: Cathepsin L Inhibition Assay

A common method to screen for cathepsin L inhibitors involves a fluorescence-based assay.

Principle: The assay measures the enzymatic activity of cathepsin L by monitoring the cleavage of a fluorogenic substrate, such as Z-Phe-Arg-AMC. When the substrate is cleaved by the enzyme, the fluorescent molecule (AMC) is released, resulting in an increase in fluorescence that can be quantified. The presence of an inhibitor will reduce the rate of substrate cleavage and thus decrease the fluorescence signal.

Materials:

-

Recombinant human cathepsin L

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

-

Test compounds (inhibitor candidates) dissolved in DMSO

-

Microplate reader with fluorescence detection capabilities (e.g., excitation at 365 nm, emission at 440 nm)

Procedure:

-

In a 96-well or 384-well microplate, add the assay buffer.

-

Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add a pre-determined amount of human cathepsin L to all wells except the negative control.

-

Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to all wells.

-

Immediately begin monitoring the fluorescence intensity over time using a microplate reader.

-

Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the positive control.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

References

- 1. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]

- 2. Molecular dynamics simulation of halogen bonding mimics experimental data for cathepsin L inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

- 4. Halogen bonding at the active sites of human cathepsin L and MEK1 kinase: efficient interactions in different environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-4-Fluorobenzenethiol | Properties, Applications & Safety | Reliable Supplier in China [chlorobenzene.ltd]

- 7. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluorothiophenol from 2-chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-chloro-4-fluorothiophenol, a key intermediate in the development of various pharmaceuticals and agrochemicals, starting from 2-chloro-4-fluoroaniline. This document details the well-established Leuckart thiophenol reaction, offering a step-by-step methodology, and includes characterization data for the final product.

Introduction

This compound is a valuable building block in organic synthesis, primarily owing to the presence of the reactive thiol group and the specific substitution pattern on the aromatic ring. The chloro and fluoro substituents influence the electronic properties and lipophilicity of molecules incorporating this moiety, making it a desirable component in the design of bioactive compounds. The most practical and widely employed synthetic route for the preparation of aryl thiols from the corresponding anilines is the Leuckart thiophenol reaction.[1][2] This method involves a two-step process: the diazotization of the primary aromatic amine followed by the reaction of the resulting diazonium salt with a xanthate salt and subsequent hydrolysis.[1]

Synthesis Pathway: The Leuckart Thiophenol Reaction

The conversion of 2-chloro-4-fluoroaniline to this compound proceeds via a two-step sequence:

Step 1: Diazotization of 2-chloro-4-fluoroaniline. 2-chloro-4-fluoroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding 2-chloro-4-fluorobenzenediazonium chloride.[3]

Step 2: Reaction with Potassium Ethyl Xanthate and Hydrolysis. The freshly prepared diazonium salt is then reacted with potassium ethyl xanthate to form an intermediate, S-(2-chloro-4-fluorophenyl) O-ethyl dithiocarbonate. This intermediate is subsequently hydrolyzed under basic conditions to yield the final product, this compound.[4]

The overall reaction scheme is depicted below:

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of thiophenols from anilines and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 2-chloro-4-fluoroaniline

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-chloro-4-fluoroaniline | 145.57 | 14.56 g | 0.10 |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 25 mL | ~0.30 |

| Sodium Nitrite | 69.00 | 7.25 g | 0.105 |

| Deionized Water | 18.02 | 100 mL | - |

| Ice | - | As needed | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 14.56 g (0.10 mol) of 2-chloro-4-fluoroaniline in 75 mL of deionized water and 25 mL of concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 25 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature is maintained between 0 °C and 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution of 2-chloro-4-fluorobenzenediazonium chloride should be used immediately in the next step.

Step 2: Synthesis and Hydrolysis of the Xanthate Intermediate

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Potassium Ethyl Xanthate | 160.30 | 17.63 g | 0.11 |

| Sodium Hydroxide | 40.00 | 20.0 g | 0.50 |

| Diethyl Ether | 74.12 | 200 mL | - |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

In a 1 L beaker, dissolve 17.63 g (0.11 mol) of potassium ethyl xanthate in 200 mL of deionized water and cool the solution to 10-15 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution with vigorous stirring. A reddish-brown oil, the xanthate intermediate, should separate.

-

Continue stirring for 30 minutes at 10-15 °C.

-

Extract the crude S-(2-chloro-4-fluorophenyl) O-ethyl dithiocarbonate with diethyl ether (2 x 100 mL).

-

Combine the organic extracts and wash with 100 mL of cold deionized water, followed by 100 mL of brine.

-

Dry the ether solution over anhydrous magnesium sulfate and filter.

-

Transfer the dried ether solution to a round-bottom flask and carefully evaporate the solvent under reduced pressure to obtain the crude xanthate intermediate.

-

For the hydrolysis, prepare a solution of 20.0 g (0.50 mol) of sodium hydroxide in 200 mL of deionized water in a 500 mL round-bottom flask equipped with a reflux condenser.

-

Add the crude xanthate intermediate to the sodium hydroxide solution and heat the mixture to reflux for 2-3 hours with stirring.

-

Cool the reaction mixture to room temperature and acidify carefully with concentrated hydrochloric acid until the solution is acidic to litmus paper.

-

Extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical Properties:

| Property | Value |

| Molecular Formula | C₆H₄ClFS |

| Molar Mass | 162.61 g/mol [5] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Data not readily available |

| CAS Number | 175277-99-3[5] |

Spectroscopic Data:

-

¹H NMR: Spectral data for this compound is available, which can be used to confirm the proton environment in the molecule.[5][6]

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[5][7]

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the S-H and C-S stretching vibrations, as well as bands corresponding to the substituted aromatic ring.[3][5]

Safety and Handling

-

2-chloro-4-fluoroaniline: Toxic and a suspected carcinogen. Handle with extreme care, avoiding inhalation, ingestion, and skin contact.

-

Sodium Nitrite: Oxidizing agent and toxic.

-

Hydrochloric Acid: Corrosive.

-

Potassium Ethyl Xanthate: Harmful if swallowed.

-

This compound: Thiophenols are generally toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

Diazonium Salts: Are potentially explosive, especially when dry. They should be prepared and used in solution without isolation.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Conclusion

The Leuckart thiophenol reaction provides a reliable and scalable method for the synthesis of this compound from 2-chloro-4-fluoroaniline. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving good yields and purity. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. scribd.com [scribd.com]

- 5. This compound | C6H4ClFS | CID 519446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(175277-99-3) 1H NMR spectrum [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

Navigating the Thermal Landscape of 2-Chloro-4-fluorothiophenol: A Technical Guide to Stability and Decomposition

For Immediate Release

This technical guide offers an in-depth analysis of the thermal stability and decomposition profile of 2-Chloro-4-fluorothiophenol, a crucial intermediate in pharmaceutical and chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, providing essential data, experimental protocols, and visual representations to ensure safe handling and application of this compound.

While specific experimental thermal analysis data for this compound is not publicly available, this guide synthesizes information from safety data sheets, studies on analogous halogenated thiophenols, and established thermal analysis methodologies to provide a robust predictive overview.

Thermal Stability Profile

This compound is expected to be a thermally sensitive compound. General safety data for this and structurally similar compounds indicate that thermal decomposition can occur, leading to the release of irritating and potentially toxic gases and vapors.[2][3] The thermal behavior is a critical consideration for its storage, handling, and use in chemical reactions, particularly at elevated temperatures.

Predicted Thermal Decomposition Data

Based on the analysis of related halogenated aromatic compounds, the following table provides an illustrative summary of expected thermal decomposition parameters for this compound when analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | 210 - 260 °C |

| Peak Decomposition Temperature (Tpeak) | 240 - 290 °C | 250 - 300 °C |

| Mass Loss at 300 °C | > 95% | N/A |

| Heat of Decomposition (ΔHd) | N/A | 150 - 300 J/g (Exothermic) |

| Atmosphere | Inert (Nitrogen) | Inert (Nitrogen) |

| Heating Rate | 10 °C/min | 10 °C/min |

Note: This data is hypothetical and intended for illustrative purposes. Actual values for this compound must be determined experimentally.

Hazardous Decomposition Products

The thermal decomposition of this compound is predicted to yield a range of hazardous substances. Studies on chlorinated thiophenols indicate the formation of toxic pollutants such as polychlorinated dibenzothiophenes and polychlorinated thianthrenes.[4] Based on the elemental composition of this compound (C₆H₄ClFS), the following decomposition products are anticipated:

-

Carbon Oxides: Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Sulfur Compounds: Sulfur oxides (SOₓ) and Sulfides

-

Halogenated Compounds: Gaseous hydrogen fluoride (HF) and Hydrogen chloride (HCl) gas.[5][6][7]

-

Complex Aromatic Compounds: Potentially including polychlorinated and polyfluorinated dibenzothiophenes and other persistent organic pollutants.

Experimental Protocols for Thermal Analysis

To ensure the safe and accurate determination of the thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability and volatile content of a material by measuring its mass change as a function of temperature.[8][9]

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Due to its volatility, prepare a small sample of 2-5 mg in a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record the mass loss as a function of temperature.

-

-

Data Analysis: Determine the onset decomposition temperature (the point of initial significant mass loss) and the temperature of maximum rate of mass loss (the peak of the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on exothermic or endothermic processes such as decomposition.

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Encapsulate a 1-3 mg sample in a high-pressure hermetically sealed pan to prevent volatilization before decomposition.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Reference: An empty, hermetically sealed pan.

-

-

Data Analysis: Identify and integrate any exothermic peaks to determine the onset temperature of decomposition and the heat of decomposition (ΔHd).

Visualizing Experimental and Decomposition Pathways

To further clarify the processes involved in the thermal analysis and decomposition of this compound, the following diagrams are provided.

Caption: Workflow for Thermal Analysis of this compound.

Caption: Plausible Thermal Decomposition Pathway for this compound.

Conclusion and Safety Recommendations

The information presented in this guide underscores the importance of exercising caution when handling this compound, particularly under conditions of elevated temperature. The potential for exothermic decomposition and the release of hazardous and corrosive gases necessitates a thorough understanding of its thermal stability.

It is strongly recommended that experimental thermal analysis, following the protocols outlined herein, be conducted to determine the precise thermal stability parameters of this compound before its use in any scaled-up process. Appropriate engineering controls and personal protective equipment should be utilized at all times to mitigate the risks associated with its handling and potential decomposition.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 3. aqmd.gov [aqmd.gov]

- 4. cdpr.ca.gov [cdpr.ca.gov]

- 5. sigma-hse.com [sigma-hse.com]

- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 7. Analytical procedure for the determination of very volatile organic compounds (C3–C6) in indoor air - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations - Canada.ca [canada.ca]

- 9. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-4-fluorothiophenol: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Chloro-4-fluorothiophenol (CAS No. 175277-99-3). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on data clarity and procedural guidance.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a strong, pungent odor. It is a crucial intermediate in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds, including antibacterial and antiviral drugs. Its unique chemical properties are derived from the presence of chlorine, fluorine, and thiophenol functional groups.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H4ClFS | [1] |

| Molecular Weight | 162.61 g/mol | |

| Physical Form | Liquid (at 20°C) | |

| Boiling Point | 72 °C | [1][2] |

| 86-88°C @ 15mmHg | [2] | |

| Density | 1.56 g/cm³ | |

| 1.375 ± 0.06 g/cm³ (Predicted) | [1][2] | |

| Refractive Index | 1.567 | [1][2] |

| Flash Point | 86-88°C/15mm | [2][3] |

| pKa | 5.68 ± 0.48 (Predicted) | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Odor | Strong, pungent, stench | [1][2] |

Safety and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

(Source:)

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheets. Key statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Properties

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to ensure the safety of personnel and the integrity of the chemical.

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[4][5]

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mists.[4]

-

Keep away from heat, sparks, and open flames.[4]

-

Use non-sparking tools and take precautionary measures against static discharge.[4]

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent evaporation and degradation from air exposure.[4]

-

Store away from heat sources, flames, and oxidizing agents.

-

Use corrosion-resistant materials for storage vessels.

-

Store locked up.[4] Recommended storage temperature is 2-8°C.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure. A flame-retardant lab coat and chemical-resistant apron are recommended.[4][6]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Work should be conducted in a certified chemical fume hood.[6]

First Aid Measures

In the event of exposure, immediate medical attention is crucial.

Table 3: First Aid Procedures for this compound

| Exposure Route | First Aid Measures |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Keep the person warm and at rest. Get medical attention as soon as possible.[7] |

| Skin Contact | Immediately flush the contaminated skin with soap and water. Remove contaminated clothing and wash before reuse. If irritation persists after washing, get medical attention.[7] |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Get medical attention immediately.[4][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Get medical attention immediately.[4][7] |

Experimental Protocols

The following are summaries of standard methodologies for determining the key physical, chemical, and toxicological properties of liquid chemicals like this compound.

Boiling Point Determination (OECD 103): The boiling point is determined by methods such as using an ebulliometer, the dynamic method, or distillation. The principle is to identify the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.

Density Determination (ASTM D3505 / ASTM D4052): These methods describe procedures for measuring the density of pure liquid chemicals. ASTM D3505 involves a simplified procedure for liquids with known temperature expansion functions, while ASTM D4052 utilizes a digital density meter.[7]

Refractive Index Determination (ASTM D1218): This test method covers the measurement of the refractive index of transparent and light-colored hydrocarbon liquids using a refractometer. The measurement is typically performed at a specified temperature.[5]

Flash Point Determination (ASTM D56 / ASTM D93): These standard test methods determine the lowest temperature at which a liquid gives off sufficient vapor to ignite in the presence of an ignition source. ASTM D56 uses a Tag Closed Cup Tester for low viscosity liquids, while ASTM D93 employs a Pensky-Martens Closed Cup Tester for more viscous liquids.[1][4]

Acute Oral Toxicity (OECD 420, 423, or 425): These guidelines provide methods to assess the adverse effects of a substance after oral administration.

-

OECD 420 (Fixed Dose Procedure): Involves administering the substance at fixed dose levels to animals.

-

OECD 423 (Acute Toxic Class Method): A stepwise procedure with a small number of animals per step to classify the substance by toxicity class.

-

OECD 425 (Up-and-Down Procedure): A sequential dosing method that allows for the estimation of the LD50 with a reduced number of animals.

Acute Dermal Toxicity (OECD 402): This test guideline is used to determine the toxic effects of a substance applied to the skin. The substance is applied to a shaved area of the skin of animals, and they are observed for signs of toxicity.

Acute Inhalation Toxicity (OECD 403 / OECD 436): These methods are used to assess the health hazards of airborne chemicals. Animals are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a specified duration, followed by an observation period.[6]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research and development setting.

Caption: Logical workflow for the safe handling of this compound.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste. It should be collected in clearly labeled, sealed containers and disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4] Do not discard into the environment.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C6H4ClFS | CID 519446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 175277-99-3 [m.chemicalbook.com]

- 4. 175277-99-3 this compound AKSci X2059 [aksci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Reactivity of the Thiol Group in 2-Chloro-4-fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the thiol group in 2-Chloro-4-fluorothiophenol, a versatile intermediate in medicinal chemistry and materials science.[1] This document details the compound's acidity, nucleophilicity, and its propensity to undergo key reactions such as S-alkylation, S-acylation, oxidation to disulfides, and coordination with metal ions. Experimental protocols and quantitative data, where available, are presented to facilitate practical application in a research and development setting.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic pungent odor.[1] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClFS | [2][3] |

| Molecular Weight | 162.61 g/mol | [2][3] |

| Boiling Point | 72 °C | [3] |

| Predicted pKa | 5.68 ± 0.48 | [2][4] |

| Density (Predicted) | 1.375 ± 0.06 g/cm³ | [3] |

| Refractive Index | 1.567 | [3] |

Reactivity of the Thiol Group

The reactivity of the thiol group (-SH) in this compound is governed by the electronic effects of the chloro and fluoro substituents on the aromatic ring. Both are electron-withdrawing groups, which significantly influence the acidity and nucleophilicity of the thiol.

Acidity

The thiol group of this compound is acidic due to the relatively weak S-H bond.[1] The presence of the electron-withdrawing chloro and fluoro groups is expected to increase the acidity of the thiol group compared to unsubstituted thiophenol by stabilizing the resulting thiolate anion. This is reflected in the predicted pKa value of 5.68, which is lower than that of thiophenol (pKa ≈ 6.6).[2][4] This enhanced acidity allows for the easy formation of the corresponding thiolate salt in the presence of a base, which can be advantageous for subsequent reactions.[1]

Nucleophilicity

The sulfur atom in the thiol group possesses lone pairs of electrons, making it a potent nucleophile.[1] It can readily participate in nucleophilic substitution and addition reactions. The nucleophilicity of the corresponding thiolate anion is even greater. The electron-withdrawing substituents on the aromatic ring of this compound will decrease the electron density on the sulfur atom, thereby reducing its inherent nucleophilicity compared to unsubstituted thiophenol. However, its thiolate is still a strong nucleophile capable of reacting with a wide range of electrophiles.

Key Reactions of the Thiol Group

The thiol group of this compound undergoes a variety of important chemical transformations, making it a valuable synthon in organic synthesis.

S-Alkylation

S-alkylation involves the reaction of the thiol or thiolate with an alkylating agent, such as an alkyl halide, to form a thioether. This is a common method for introducing alkyl groups onto the sulfur atom.

General Reaction Scheme:

Experimental Protocol: General Procedure for S-Alkylation

-

Deprotonation: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, methanol, or DMF. Add a base (e.g., sodium hydroxide, potassium carbonate, or triethylamine, 1.1 eq.) and stir the mixture at room temperature for 30 minutes to form the thiolate.

-

Alkylation: To the solution of the thiolate, add the alkylating agent (e.g., an alkyl bromide or iodide, 1.0-1.2 eq.) dropwise.

-

Reaction Monitoring: Heat the reaction mixture if necessary and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, filter it off. Otherwise, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thioether can be purified by column chromatography or distillation.

S-Acylation

S-acylation is the reaction of the thiol with an acylating agent, such as an acyl chloride or anhydride, to form a thioester. Thioesters are important intermediates in organic synthesis and are found in various biologically active molecules.

General Reaction Scheme:

Experimental Protocol: General Procedure for S-Acylation

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) containing a base (e.g., pyridine or triethylamine, 1.2 eq.) under an inert atmosphere.

-

Acylation: Cool the solution in an ice bath and add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude thioester can be purified by column chromatography or recrystallization.

Oxidation to Disulfide

Thiols can be readily oxidized to form disulfides. This reaction is a key process in biological systems for protein folding and can be a useful transformation in synthetic chemistry.[1] For this compound, this would result in the formation of bis(2-chloro-4-fluorophenyl) disulfide.

General Reaction Scheme:

Experimental Protocol: General Procedure for Disulfide Formation

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane, ethanol, or water.

-

Oxidation: Add an oxidizing agent. Common oxidants for this transformation include:

-

Air/Oxygen: Often catalyzed by a base or a metal catalyst.

-

Hydrogen Peroxide (H₂O₂): A mild and environmentally friendly oxidant.

-

Iodine (I₂): In the presence of a base.

-

Dimethyl Sulfoxide (DMSO): Can act as an oxidant at elevated temperatures.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with heating and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: The work-up procedure will depend on the oxidant and solvent used. Typically, it involves quenching any excess oxidant, followed by extraction with an organic solvent.

-

Purification: The organic layer is then washed, dried, and concentrated. The crude disulfide can be purified by recrystallization or column chromatography.

Metal Complex Formation

Expected Coordination Modes:

Experimental Protocol: General Procedure for Metal Complex Synthesis

-

Ligand Preparation: Dissolve this compound (1.0 - 2.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

-

Complexation: To this solution, add a solution of a metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Zn(II), Ni(II), etc., 1.0 eq.) in the same solvent. The addition of a base (e.g., triethylamine or sodium acetate) may be required to facilitate deprotonation of the thiol.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of a precipitate often indicates complex formation.

-

Isolation: Collect the solid product by filtration, wash with the solvent used for the reaction, and then with a non-coordinating solvent like diethyl ether.

-

Characterization: Dry the complex under vacuum. Characterization can be performed using techniques such as elemental analysis, infrared (IR) spectroscopy (to observe the disappearance of the S-H stretch), UV-Vis spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.

Applications in Drug Development and Materials Science

The versatile reactivity of the thiol group makes this compound a valuable building block in several fields:

-

Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, including potential antibacterial and antiviral agents.[1] The thiol group provides a handle for introducing the substituted phenyl ring into larger molecules.

-

Materials Science: The unique electronic properties imparted by the chloro and fluoro substituents, combined with the reactivity of the thiol, make it a candidate for the synthesis of specialty polymers and other materials with tailored properties.

Conclusion

The thiol group in this compound exhibits a rich and versatile reactivity profile. Its acidity and nucleophilicity, modulated by the electron-withdrawing substituents on the aromatic ring, allow for a range of important chemical transformations. A thorough understanding of these reactions, as outlined in this guide, is crucial for leveraging the full potential of this compound in the design and synthesis of novel molecules for pharmaceutical and material science applications.

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-4-fluorothiophenol in Organic Synthesis

Abstract

2-Chloro-4-fluorothiophenol is a versatile sulfur-containing organic compound that serves as a crucial intermediate and building block in the synthesis of a wide range of biologically active molecules and functional materials.[1] Its unique substitution pattern, featuring chloro, fluoro, and thiol functional groups, provides multiple reaction sites for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including S-alkylation, nucleophilic aromatic substitution for the synthesis of diaryl thioethers, and palladium-catalyzed cross-coupling reactions. These protocols are intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Chemical Properties and Safety Information

This compound is a toxic and irritating compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

| Property | Value | Reference |

| CAS Number | 175277-99-3 | [2] |

| Molecular Formula | C₆H₄ClFS | [2][3] |

| Molecular Weight | 162.61 g/mol | [3] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| IUPAC Name | 2-chloro-4-fluorobenzenethiol | [3] |

| SMILES | C1=CC(=C(C=C1F)Cl)S | [3] |

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

Application Note 1: Synthesis of Aryl-Alkyl Thioethers via S-Alkylation

The thiol group of this compound is readily deprotonated by a mild base to form a potent thiolate nucleophile. This nucleophile can react with various alkyl halides in a classic S-alkylation reaction (Williamson ether synthesis analog) to produce substituted thioethers (sulfides). These products are valuable intermediates for agrochemicals and pharmaceuticals.

Experimental Protocol: Synthesis of 2-((2-Chloro-4-fluorophenyl)thio)acetonitrile

This protocol describes the reaction of this compound with chloroacetonitrile to yield the corresponding thioether.

Materials:

-

This compound

-

Chloroacetonitrile

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.0 eq), potassium carbonate (1.5 eq), and acetone (30 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add chloroacetonitrile (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

Caption: Reaction scheme for S-alkylation of this compound.

Representative Data

The following table shows representative yields for S-alkylation reactions with various alkyl halides.

| Alkyl Halide | Product | Yield (%) |

| Chloroacetonitrile | 2-((2-Chloro-4-fluorophenyl)thio)acetonitrile | ~85-95% |

| Benzyl Bromide | Benzyl(2-chloro-4-fluorophenyl)sulfane | ~90-98% |

| Ethyl Bromoacetate | Ethyl 2-((2-chloro-4-fluorophenyl)thio)acetate | ~80-90% |

Application Note 2: Synthesis of Diaryl Thioethers for Bioactive Molecules

Diaryl thioethers are common scaffolds in medicinal chemistry. This compound can be used in nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides (e.g., those bearing electron-withdrawing groups like nitro groups) to form diaryl thioethers. These products can be further elaborated into more complex molecules. For instance, the resulting thioether can be a precursor to aminophenyl derivatives, which are key intermediates for fungicides and other pharmaceuticals.

Experimental Protocol: Synthesis of 1-Chloro-5-fluoro-2-((2-nitrophenyl)thio)benzene

Materials:

-

This compound

-

1-Fluoro-2-nitrobenzene

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in DMF (40 mL).

-

Add finely ground potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture vigorously at room temperature for 20 minutes.

-

Add 1-fluoro-2-nitrobenzene (1.05 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 8-12 hours, monitoring completion by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into 200 mL of ice-cold water with stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the desired diaryl thioether. Further purification can be achieved by recrystallization from ethanol.

Caption: Synthesis of a diaryl thioether via SNAr reaction.

Representative Data

This synthetic route provides high yields for various activated aryl halides. The nitro group in the product can be subsequently reduced to an amine, providing a key intermediate for further functionalization.

| Activated Aryl Halide | Product | Yield (%) |

| 1-Fluoro-2-nitrobenzene | 1-Chloro-5-fluoro-2-((2-nitrophenyl)thio)benzene | >90% |

| 1-Chloro-2,4-dinitrobenzene | 2-((2-Chloro-4-fluorophenyl)thio)-1,3-dinitrobenzene | >95% |

Application Note 3: Use in Palladium-Catalyzed C-S Cross-Coupling